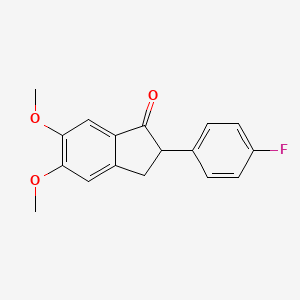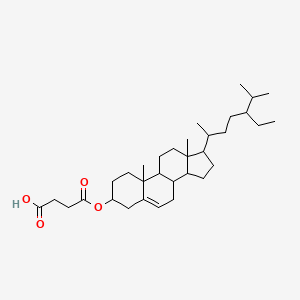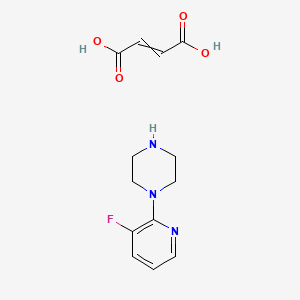![molecular formula C9H12OS2 B14412718 3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one CAS No. 87450-47-3](/img/structure/B14412718.png)
3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Spiro[bicyclo[221]heptane-2,2’-[1,3]dithiolan]-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[22
Métodos De Preparación
The synthesis of 3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Aplicaciones Científicas De Investigación
3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one can be compared with other spirocyclic compounds such as:
Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione: This compound has a similar bicyclo[2.2.1]heptane core but features a dioxane ring instead of a dithiolan ring.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: This compound shares the bicyclo[2.2.1]heptane core but differs in its functional groups and overall reactivity.
These comparisons highlight the uniqueness of 3H-Spiro[bicyclo[22
Propiedades
Número CAS |
87450-47-3 |
|---|---|
Fórmula molecular |
C9H12OS2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
spiro[1,3-dithiolane-2,3'-bicyclo[2.2.1]heptane]-2'-one |
InChI |
InChI=1S/C9H12OS2/c10-8-6-1-2-7(5-6)9(8)11-3-4-12-9/h6-7H,1-5H2 |
Clave InChI |
KBDBRNIOWXZLDF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C(=O)C23SCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
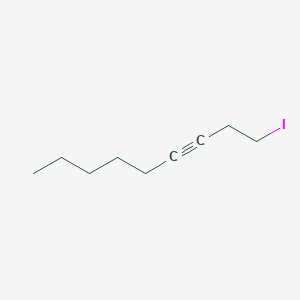
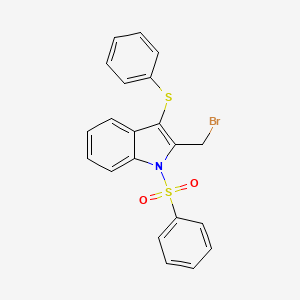
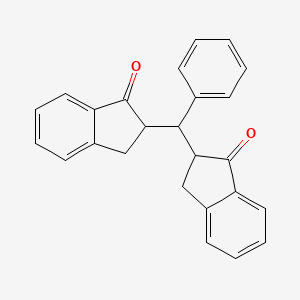
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
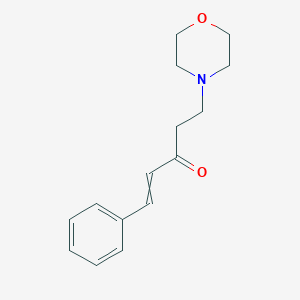
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)

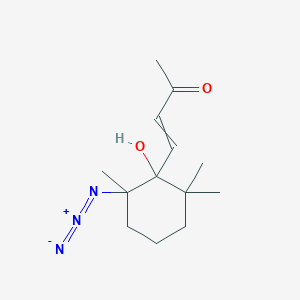
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
